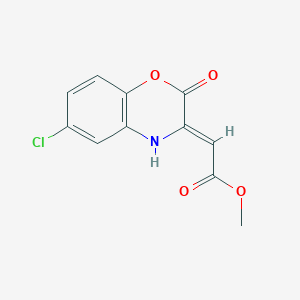![molecular formula C26H25NO6S2 B11580081 N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide](/img/structure/B11580081.png)
N-[(4-ethoxyphenyl)sulfonyl]-N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a combination of sulfonamide, naphthoxathiol, and cyclohexanecarboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the naphthoxathiol core, followed by the introduction of the sulfonamide and cyclohexanecarboxamide groups. Key steps include:
Formation of the Naphthoxathiol Core: This involves the cyclization of appropriate naphthalene derivatives under controlled conditions.
Sulfonamide Introduction: The ethoxybenzenesulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Cyclohexanecarboxamide Addition: The final step involves the coupling of the cyclohexanecarboxamide moiety, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antipsychotic agent due to its interaction with dopamine and serotonin receptors.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding assays.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, which is crucial for its potential antipsychotic effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]oxathiol-2-ones: These compounds share a similar core structure and are also studied for their antipsychotic properties.
4-Methylchromen-2-one: This compound is a chemical bio-isoster of benzo[d][1,3]oxathiol-2-one and exhibits similar biological activities.
Uniqueness
N-(4-ETHOXYBENZENESULFONYL)-N-{2-OXO-2H-NAPHTHO[2,1-D][1,3]OXATHIOL-5-YL}CYCLOHEXANECARBOXAMIDE is unique due to its combination of sulfonamide, naphthoxathiol, and cyclohexanecarboxamide groups, which confer distinct chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C26H25NO6S2 |
|---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)cyclohexanecarboxamide |
InChI |
InChI=1S/C26H25NO6S2/c1-2-32-18-12-14-19(15-13-18)35(30,31)27(25(28)17-8-4-3-5-9-17)22-16-23-24(33-26(29)34-23)21-11-7-6-10-20(21)22/h6-7,10-17H,2-5,8-9H2,1H3 |
InChI Key |
NDUIGJPJDVTULU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C4=CC=CC=C42)OC(=O)S3)C(=O)C5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B11580003.png)
![4,4,8-trimethyl-13-(4-methylpiperidin-1-yl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaene](/img/structure/B11580011.png)
![Ethyl 7-(4-fluorophenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11580017.png)
![2-(ethylsulfanyl)-8,8-dimethyl-5-(3-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11580024.png)
![2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11580028.png)
![(5Z)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11580029.png)
![N,N-diethyl-2-{3-[(E)-(2-oxo-1-phenyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-indol-1-yl}acetamide](/img/structure/B11580031.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580033.png)
![7-(4-methylphenyl)-3-(1-oxo-1-piperidin-1-ylpropan-2-yl)sulfanyl-12-propan-2-yl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11580036.png)
![N-cyclohexyl-2-methoxy-N-methyl-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide](/img/structure/B11580039.png)

![6-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580058.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580062.png)
![6-(4-ethoxyphenyl)-N-(2-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580066.png)
